N,N-Dibenzyl-2-[N-(2-methoxyphenyl)methanesulfonamido]acetamide
Overview
Description
N,N-Dibenzyl-2-[N-(2-methoxyphenyl)methanesulfonamido]acetamide is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of benzyl groups, a methoxyphenyl group, and a methanesulfonamido group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dibenzyl-2-[N-(2-methoxyphenyl)methanesulfonamido]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of N-(2-methoxyphenyl)methanesulfonamide: This intermediate is prepared by reacting 2-methoxyaniline with methanesulfonyl chloride in the presence of a base such as triethylamine.
Acylation Reaction: The N-(2-methoxyphenyl)methanesulfonamide is then acylated with chloroacetyl chloride to form N-(2-methoxyphenyl)methanesulfonamidoacetyl chloride.
Nucleophilic Substitution: Finally, the acyl chloride is reacted with dibenzylamine under basic conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N,N-Dibenzyl-2-[N-(2-methoxyphenyl)methanesulfonamido]acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The sulfonamide group can be reduced to amines under specific conditions.
Substitution: The benzyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced sulfonamide derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-Dibenzyl-2-[N-(2-methoxyphenyl)methanesulfonamido]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The methanesulfonamido group plays a crucial role in its binding affinity and specificity, while the benzyl and methoxyphenyl groups contribute to its overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
N,N-Dibenzyl-2-(4-methoxyphenyl)acetamide: Similar structure but with a different position of the methoxy group.
N,N-Dibenzyl-2-cyanoacetamide: Contains a cyano group instead of the methanesulfonamido group.
N,N-Dibenzyl-2-[N-(2,4-dimethoxyphenyl)methanesulfonamido]acetamide: Similar but with an additional methoxy group on the phenyl ring.
Uniqueness
N,N-Dibenzyl-2-[N-(2-methoxyphenyl)methanesulfonamido]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its methanesulfonamido group, in particular, provides unique binding characteristics that differentiate it from other similar compounds.
Properties
IUPAC Name |
N,N-dibenzyl-2-(2-methoxy-N-methylsulfonylanilino)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O4S/c1-30-23-16-10-9-15-22(23)26(31(2,28)29)19-24(27)25(17-20-11-5-3-6-12-20)18-21-13-7-4-8-14-21/h3-16H,17-19H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIQCFFYXPXHERQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N(CC(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3)S(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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